3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile or isothiocyanate under reflux conditions.
Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole intermediate with a thiol compound, such as thiourea, under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and the triazole intermediate.
Formation of the Phenol Group: The phenol group is introduced by reacting the intermediate with a phenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the triazole ring or the imino group, resulting in the formation of amines or reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted triazole derivatives with different functional groups.
Scientific Research Applications
3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, forming stable complexes that inhibit the catalytic activity of metalloenzymes. Additionally, the presence of the mercapto group allows it to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-methoxyphenyl)imino]methyl}phenol: Similar structure but lacks the triazole ring.
1-{[(4-methoxyphenyl)imino]methyl}-2-naphthol: Contains a naphthol group instead of a phenol group.
3,5-bis(3-pyridyl)-4-amino-1,2,4-triazoles: Similar triazole structure but with pyridyl groups instead of methoxyphenyl and phenol groups.
Uniqueness
3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to its multifunctional nature, combining a triazole ring, a mercapto group, a methoxyphenyl group, and a phenol group.
Properties
CAS No. |
497920-45-3 |
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Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-14-7-3-5-12(9-14)15-18-19-16(23)20(15)17-10-11-4-2-6-13(21)8-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |
InChI Key |
YSNNCTVBUVISCY-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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